5-bromo-2-(chloromethyl)Pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-2-8-5(1-7)9-3-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWREPDNZURRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608672 | |
| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-00-8, 944900-08-7 | |
| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Classification and Structural Features Relevant to Reactivity
5-Bromo-2-(chloromethyl)pyrimidine is classified as a halogenated pyrimidine (B1678525), a subset of heterocyclic aromatic compounds. evitachem.com The core of the molecule is a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. evitachem.com This fundamental structure is further functionalized with a bromine atom at the 5-position and a chloromethyl group (-CH₂Cl) at the 2-position. evitachem.com
The reactivity of this compound is dictated by the interplay of these distinct structural features:
The Pyrimidine Ring: As a diazine, the pyrimidine ring is an electron-deficient aromatic system. The two nitrogen atoms exert an electron-withdrawing effect, which influences the reactivity of the ring and its substituents.
The Chloromethyl Group (-CH₂Cl): This group at the 2-position is a primary reactive site. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups, such as amines, thiols, and alkoxides, by reacting the compound with appropriate nucleophiles.
The Bromo Group (-Br): The bromine atom at the 5-position deactivates the ring towards electrophilic substitution but provides another crucial handle for synthetic transformations. Bromo-aromatic compounds are common participants in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Furthermore, studies on C5-halopyrimidines suggest that the carbon-halogen bond can be broken through processes like dissociative electron attachment, forming a reactive pyrimidinyl radical, which can undergo subsequent reactions. elyse-platform.academy
The combination of a labile chloromethyl group and a bromo-substituted, electron-poor aromatic ring makes this compound a bifunctional reagent with orthogonal reactivity, allowing for selective, stepwise modifications at different positions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 944900-08-7 |
| Molecular Formula | C₅H₄BrClN₂ |
| Classification | Halogenated Pyrimidine, Heterocyclic Compound |
Data sourced from multiple chemical suppliers. evitachem.comaablocks.comlabshake.com
Significance As a Versatile Building Block in Organic Synthesis
The unique structural and electronic properties of 5-bromo-2-(chloromethyl)pyrimidine make it a highly valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. evitachem.com Its utility stems from the ability to serve as a scaffold upon which molecular complexity and diversity can be built.
The primary significance of this compound lies in its role as a precursor for a wide array of more complex pyrimidine (B1678525) derivatives. evitachem.com Synthetic chemists can leverage the two distinct reactive sites to construct libraries of compounds for biological screening. For instance, the chloromethyl group can be used as an anchor point to introduce various side chains that can interact with biological targets. Research on other pyrimidine derivatives has shown that the incorporation of substituents, such as a chloromethyl group, can enhance biological activities, including anti-inflammatory properties. nih.gov
While specific, large-scale applications are often detailed in patent literature, the compound's structure is indicative of its potential in synthesizing targeted therapeutic agents. The pyrimidine core is a well-known pharmacophore present in numerous approved drugs. By using this compound as a starting material, chemists can systematically modify the pyrimidine scaffold at both the 2- and 5-positions to optimize drug-like properties, such as efficacy, selectivity, and pharmacokinetic profiles. The presence of the bromine atom, for example, allows for late-stage functionalization via cross-coupling, a powerful strategy in modern drug discovery to rapidly generate analogues.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-hydroxypyrimidine |
| hydrobromic acid |
Reactivity and Reaction Mechanisms of 5 Bromo 2 Chloromethyl Pyrimidine
Nucleophilic Substitution Reactions Involving the Chloromethyl Group
The chloromethyl group at the 2-position of the pyrimidine (B1678525) ring is a primary site for nucleophilic substitution reactions. This reactivity stems from the electrophilic nature of the carbon atom bonded to the chlorine, which is a good leaving group.
Reaction Kinetics and Selectivity
The kinetics of nucleophilic substitution at the chloromethyl group are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. Generally, the reactions follow second-order kinetics, consistent with a bimolecular process. The rate of reaction is dependent on the concentration of both the 5-bromo-2-(chloromethyl)pyrimidine and the nucleophile. libretexts.org
Selectivity in these reactions is a key consideration. The chloromethyl group is generally more reactive towards nucleophiles than the bromine atom on the pyrimidine ring under typical nucleophilic substitution conditions. This allows for the selective modification of the side chain without affecting the ring. For instance, various nucleophiles such as amines, thiols, and alkoxides can displace the chloride to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. evitachem.com
Mechanistic Pathways (e.g., SN2)
The primary mechanistic pathway for nucleophilic substitution at the chloromethyl group is the SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-chlorine bond is breaking. libretexts.orglibretexts.org
The SN2 mechanism is characterized by an inversion of stereochemistry at the reaction center, although for an achiral molecule like this compound, this is not observable. The transition state involves a pentacoordinate carbon atom where both the incoming nucleophile and the leaving group are partially bonded. The rate of an SN2 reaction is sensitive to steric hindrance at the electrophilic carbon. In the case of the chloromethyl group, the primary nature of the carbon atom makes it readily accessible to nucleophiles, favoring the SN2 pathway. libretexts.org
Influence of Substituents and Solvent Effects
The electronic properties of the pyrimidine ring and the bromine substituent influence the reactivity of the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack.
Solvent effects play a crucial role in the kinetics and outcome of these reactions. mdpi.comnih.gov Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus increasing its nucleophilicity. researchgate.net The polarity of the solvent can also influence the stability of the transition state. mdpi.comnih.gov Studies on similar systems have shown that the reaction rates can be significantly affected by the solvent's polarity and its ability to form hydrogen bonds. researchgate.net
Reactions of the Bromine Atom
The bromine atom at the 5-position of the pyrimidine ring offers a different set of reactive possibilities, primarily through metal-catalyzed cross-coupling reactions.
Participation in Cross-Coupling Reactions
The bromine atom on the pyrimidine ring is well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
In a typical Suzuki-Miyaura coupling, this compound can be reacted with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 5-position. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. For example, efficient cross-coupling of 5-bromo-1,2,3-triazine (B172147) with various boronic acids has been achieved using a palladium catalyst. nih.govuzh.chresearchgate.net Similar conditions can be applied to this compound. The reactivity of the C-Br bond in these reactions is generally higher than that of a C-Cl bond, allowing for selective coupling at the 5-position while leaving the chloromethyl group intact, provided the reaction conditions are carefully controlled.
The ability to perform these cross-coupling reactions selectively at the bromine atom allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the pyrimidine ring, significantly increasing the molecular diversity accessible from this starting material. chemicalbook.com
Other Halogen-Specific Transformations
Besides cross-coupling reactions, the bromine atom can undergo other transformations. For instance, it can be involved in lithiation reactions followed by quenching with an electrophile, although the presence of the acidic protons on the chloromethyl group could complicate this approach. Another possibility is the conversion of the bromine to other functional groups through nucleophilic aromatic substitution (SNAr), though this typically requires strong activation by electron-withdrawing groups and can be less facile than the substitution at the chloromethyl position. nih.gov
The differential reactivity of the two halogen atoms in this compound makes it a highly valuable and versatile intermediate in synthetic organic chemistry, enabling the sequential and selective introduction of different functionalities.
Electrophilic and Radical Functionalization of the Pyrimidine Ring
The pyrimidine ring is generally considered an electron-deficient system, which makes classical electrophilic aromatic substitution reactions challenging without the presence of activating groups. The two nitrogen atoms withdraw electron density from the ring carbons, deactivating them towards electrophiles. However, the bromo and chloromethyl substituents on this compound influence the regioselectivity of such reactions. The bromine atom at C5 is a deactivating group but can direct incoming electrophiles.
Information regarding specific electrophilic or radical functionalization directly on the pyrimidine ring of this compound is not extensively documented in the reviewed literature. However, based on the general reactivity of substituted pyrimidines, certain predictions can be made. Halogenated pyrimidines can undergo metal-halogen exchange followed by reaction with an electrophile, although this is more common for iodinated or brominated pyrimidines at positions that are more readily metallated.
Transformations Leading to Pyrimidine Ring Diversification
The functional groups present in this compound, particularly the bromine atom, serve as a handle for a variety of cross-coupling reactions. These reactions, while not directly functionalizing the C-H bonds of the pyrimidine ring, are crucial for its diversification. For the related compound, 5-bromo-2-chloropyrimidine (B32469), cross-coupling reactions with organometallic reagents have been reported. For instance, tri(3-indolyl)indium reagents, as well as other aryl-, heteroaryl-, and alkynylindium reagents, react selectively at the 5-position to afford 2-chloro-5-substituted pyrimidines. chemicalbook.com This suggests that the C5-Br bond in this compound would be similarly reactive towards such transformations, allowing for the introduction of a wide array of substituents.
A novel and powerful strategy for the diversification of pyrimidines involves a deconstruction-reconstruction sequence. nih.govnih.gov This approach allows for the conversion of a pyrimidine core into various other nitrogen-containing heterocycles. nih.gov The general process involves the transformation of a pyrimidine into its corresponding N-arylpyrimidinium salt, which then undergoes cleavage to form a three-carbon iminoenamine building block. nih.gov This intermediate can then be utilized in various heterocycle-forming reactions. nih.gov
While this methodology has been demonstrated on a range of pyrimidine-containing compounds, specific examples starting from this compound are not explicitly detailed. nih.gov However, the principles of this strategy suggest its potential applicability. The initial step of forming an N-arylpyrimidinium salt could be feasible, leading to a subsequent ring-opening to generate a functionalized iminoenamine. This intermediate could then be recyclized with different reagents to construct new heterocyclic systems, effectively diversifying the original pyrimidine scaffold. For instance, reaction with guanidine (B92328) could reinstall a pyrimidine ring with a different substitution pattern, while reaction with hydroxylamine (B1172632) could lead to the formation of an isoxazole. nih.gov
Table 1: Potential Heterocyclic Scaffolds from Pyrimidine Deconstruction-Reconstruction
| Recyclization Partner | Resulting Heterocycle |
| Amidines | Substituted Pyrimidines |
| Guanidine | 2-Aminopyrimidines |
| Urea | Pyrimidinones |
| Thiourea | Thiopyrimidines |
| Hydrazines | Pyrazoles |
| Hydroxylamine | Isoxazoles |
This table illustrates the potential outcomes of a deconstruction-reconstruction strategy on a pyrimidine core, based on established methodologies. nih.govCurrent time information in Bangalore, IN.
The synthesis of fused heterocyclic systems containing a pyrimidine ring is of significant interest due to their prevalence in biologically active molecules. nih.govnih.gov The reactive sites on this compound offer multiple avenues for the construction of such fused systems.
The chloromethyl group at the C2 position is a key functional handle for annulation reactions. It can readily undergo nucleophilic substitution with various binucleophilic reagents to form a new ring fused to the pyrimidine core. For example, reaction with a compound containing both a thiol and an amine group could lead to the formation of a thiazolo[3,2-a]pyrimidine derivative. While no direct examples starting from this compound are provided in the searched literature, the reactivity of the chloromethyl group is well-established for such cyclizations.
Another strategy involves the functionalization of the pyrimidine ring followed by an intramolecular cyclization. For instance, the bromine at C5 could be subjected to a Sonogashira coupling with a terminal alkyne bearing a suitable functional group. Subsequent intramolecular reaction could then lead to the formation of a fused ring system.
Furthermore, the deconstruction-reconstruction strategy mentioned previously can also be adapted to form fused systems. By carefully choosing the starting pyrimidine and the recyclization partner, it is possible to generate complex polycyclic structures.
Table 2: Illustrative Examples of Fused Pyrimidine Synthesis Strategies
| Starting Pyrimidine Derivative | Reagent/Reaction Type | Fused System |
| Pyrimidine with a suitable leaving group at C2 and a nucleophile at C4 | Intramolecular cyclization | Pyrrolo[2,3-d]pyrimidines |
| 2-(Chloromethyl)pyrimidine (B1313406) derivative | Reaction with a binucleophile (e.g., aminothiophenol) | Thiazolo[3,2-a]pyrimidinium salts |
| 5-Halopyrimidine | Palladium-catalyzed cross-coupling followed by cyclization | Various fused systems depending on the coupling partner |
This table provides generalized examples of strategies to form fused pyrimidine systems, indicating the potential pathways available for this compound.
Advanced Derivatization and Applications in Complex Chemical Synthesis
Metal-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-(chloromethyl)pyrimidine
The bromine atom at the C5 position of the pyrimidine (B1678525) ring is a prime handle for forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov
In the context of pyrimidine chemistry, the Suzuki-Miyaura reaction has been successfully applied to bromo-substituted pyrimidines to synthesize a variety of biaryl and heteroaryl derivatives. mdpi.comrsc.org For a substrate like this compound, the reaction would typically involve the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C5 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For instance, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a base such as potassium carbonate or potassium phosphate (B84403) in a solvent like 1,4-dioxane. mdpi.comrsc.org The C-Br bond is generally more susceptible to the initial oxidative addition step in the catalytic cycle compared to a C-Cl bond, allowing for selective reaction at the brominated site. illinois.edu
The Negishi coupling, which utilizes an organozinc reagent, is another important palladium-catalyzed method. While specific examples for this compound are less commonly detailed, the general principles apply. Organozinc reagents are typically more reactive than their organoboron counterparts, which can be advantageous in certain contexts but may also require more stringent reaction conditions to control selectivity.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base/Solvent | Product | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | 5-phenyl-2-(chloromethyl)pyrimidine | Good | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | 5-(4-methoxyphenyl)-2-(chloromethyl)pyrimidine | Good | mdpi.com |
| Thiophene-2-boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ / 1,4-Dioxane | 5-(thiophen-2-yl)-2-(chloromethyl)pyrimidine | Moderate | rsc.org |
| Furan-3-boronic acid | Pd Catalyst | Base / Solvent | 5-(furan-3-yl)-2-(chloromethyl)pyrimidine | N/A | illinois.edu |
| This table presents representative Suzuki-Miyaura coupling reactions based on findings for similar bromopyrimidine substrates. Yields are described qualitatively as reported in the literature. |
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a classic and often cost-effective alternative to palladium-based systems for forming C-C, C-N, and C-O bonds. organic-chemistry.orgwikipedia.org The traditional Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl system, often requiring high temperatures. organic-chemistry.org
More contemporary "Ullmann-type" reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions between aryl halides and various nucleophiles, including amines, alcohols, and thiols. wikipedia.org These reactions can be used to introduce diverse functionalities onto the pyrimidine ring. For this compound, a copper-catalyzed coupling could be employed to react the C5-bromo position with an amine (C-N coupling) or an alcohol (C-O coupling). These reactions often use a copper(I) source, such as CuI, and may be facilitated by the addition of a ligand like 1,2-diamines or phenanthroline to stabilize the copper catalyst and accelerate the reaction. wikipedia.orgresearchgate.net
The success of metal-catalyzed cross-coupling reactions on substrates like this compound is influenced by several factors. In Suzuki-Miyaura couplings, electron-rich boronic acids tend to provide better yields than electron-poor ones. mdpi.com A significant challenge can be the premature debromination of the starting material, a side reaction that can be minimized by careful selection of the catalyst and ligand system. rsc.org
The dual reactivity of this compound presents both opportunities and challenges. The chloromethyl group is a reactive site for nucleophilic substitution. While the C-Br bond is the primary site for oxidative addition in palladium catalysis, the reaction conditions must be chosen carefully to avoid unintended reactions at the chloromethyl position. This allows for a modular approach: first, a cross-coupling at the C5 position, followed by a subsequent substitution reaction at the chloromethyl group, or vice-versa. This regioselective functionalization is crucial for the controlled synthesis of complex, highly substituted pyrimidines. nih.gov
Synthesis of Substituted Pyrimidine Derivatives via Chloromethyl Reactivity
The chloromethyl group at the C2 position of the pyrimidine ring is a key functional handle for introducing a wide variety of substituents. As a primary alkyl halide, it is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of oxygen, nitrogen, sulfur, and carbon nucleophiles, leading to a diverse array of pyrimidine derivatives.
For example, reaction with alkoxides or phenoxides yields ethers, while reaction with amines (primary or secondary) produces secondary or tertiary amine derivatives, respectively. Thiolates can be used to form thioethers. The reactivity of this group allows for its use in building more complex molecular fragments, for instance, by linking the pyrimidine core to other heterocyclic systems or functional scaffolds. This versatility is a significant asset in the synthesis of compounds for biological screening. acs.org
Utilization in the Construction of Functional Organic Molecules
The derivatization of the this compound core through the methodologies described above has led to the synthesis of numerous functional organic molecules, particularly those with applications in medicinal chemistry. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. novapublishers.comnih.govnih.gov
The ability to selectively functionalize both the C5 and the C2-methyl positions allows for the creation of large libraries of compounds for drug discovery programs. For instance, the biaryl pyrimidine scaffold, accessible via Suzuki coupling, is a known pharmacophore in anti-inflammatory and analgesic agents. nih.gov Furthermore, 2-aminopyrimidine (B69317) structures, which can be synthesized through reactions involving the C2 position, are integral components of several commercial drugs. researchgate.net The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, including inhibitors of specific biological targets. chemicalbook.comchemicalbook.comevitachem.com
Potential Applications in Materials Science
Beyond its role in medicinal chemistry, the pyrimidine scaffold is also being explored for applications in materials science. The electronic properties of pyrimidine-containing molecules can be tuned through substitution, making them candidates for use in organic electronics. The introduction of aryl and heteroaryl groups via cross-coupling reactions can create extended π-conjugated systems. Such systems are essential for materials with interesting photophysical or electronic properties, such as those used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
There is also interest in pyrimidine derivatives as non-linear optical (NLO) materials. mdpi.com NLO materials have applications in optoelectronics and photonics. The synthesis of push-pull systems, where the pyrimidine ring is substituted with both electron-donating and electron-withdrawing groups, can lead to molecules with large hyperpolarizability values, a key characteristic for NLO activity. mdpi.com The versatile synthetic handles on this compound make it an attractive starting point for designing and creating such advanced functional materials.
Analytical Characterization Techniques for 5 Bromo 2 Chloromethyl Pyrimidine and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools for elucidating the molecular structure of 5-bromo-2-(chloromethyl)pyrimidine. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
¹H NMR: The proton NMR spectrum of the closely related compound, 5-bromo-2-chloropyrimidine (B32469), shows two signals in the aromatic region, corresponding to the two hydrogen atoms on the pyrimidine (B1678525) ring. chemicalbook.com For this compound, an additional characteristic signal for the chloromethyl (-CH₂Cl) group protons would be expected, typically appearing as a singlet in the range of 4.5-5.0 ppm. The two aromatic protons on the pyrimidine ring would exhibit distinct chemical shifts due to the different electronic environments created by the bromine and chloromethyl substituents.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. For 5-bromo-2-chloropyrimidine, distinct signals are observed for the carbon atoms in the pyrimidine ring. In the case of this compound, a signal corresponding to the chloromethyl carbon would also be present, typically in the aliphatic region of the spectrum. The chemical shifts of the pyrimidine ring carbons are influenced by the electronegative bromine and chlorine atoms.
A derivative, 2-(chloromethyl)pyrimidine (B1313406) hydrochloride, shows characteristic ¹H NMR signals for the pyrimidine ring protons and the chloromethyl group protons. chemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₂Cl | 4.8 - 5.2 | 45 - 50 |
| C4-H | 8.8 - 9.0 | 158 - 160 |
| C5-Br | - | 115 - 120 |
| C6-H | 8.8 - 9.0 | 158 - 160 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=N, C-Cl, and C-Br bonds.
A product specification sheet for 5-bromo-2-chloropyrimidine indicates that its infrared spectrum should conform to a standard, confirming the presence of the expected functional groups. thermofisher.com For this compound, the presence of the chloromethyl group would give rise to specific C-H stretching and bending vibrations.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2900 - 3000 |
| C=N | Stretching | 1550 - 1650 |
| C-Cl | Stretching | 600 - 800 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which is a definitive indicator of their presence. For instance, bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two peaks of similar intensity separated by two mass units. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, with an approximate ratio of 3:1.
The predicted collision cross section (CCS) values for the related compound 5-bromo-2-chloro-3-(chloromethyl)pyridine (B1389301) have been calculated for various adducts, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.
In the synthesis of 5-bromo-2-chloropyrimidine, HPLC is used to monitor the progress of the reaction and to determine the purity of the final product, with purities of up to 98.9% being reported. google.com Similarly, a product specification for 5-bromo-2-chloropyrimidine specifies a purity of ≥95% as determined by HPLC. thermofisher.com These methods can be adapted for the analysis of this compound. The development of a validated UV-VIS spectrophotometric method for a potent pyrimidine derivative demonstrates the utility of such methods for quantitative analysis, which can be coupled with chromatographic separation. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the search results, studies on closely related pyrimidine derivatives provide valuable insights into the expected solid-state structure.
For example, the crystal structure of 5-bromo-2-iodopyrimidine (B48921) has been determined, revealing that the molecule is located on a crystallographic mirror plane. researchgate.net Similarly, the crystal structure of 5-bromo-2-chloropyrimidin-4-amine shows that the pyrimidine ring is essentially planar, with molecules linked into dimers by hydrogen bonds. researchgate.net These studies suggest that the pyrimidine ring in this compound would also be planar, with the substituents lying in or close to the plane of the ring. The solid-state packing would be influenced by intermolecular interactions such as halogen bonding and dipole-dipole interactions. The design and synthesis of heterocyclic-fused pyrimidine analogues have been guided by X-ray co-crystal structures, highlighting the importance of this technique in understanding structure-activity relationships. nih.gov
Advanced Spectroscopic Probes for Electronic Properties (e.g., Vacuum Ultraviolet Absorption)
Advanced spectroscopic techniques can be employed to investigate the electronic properties of this compound. Vacuum ultraviolet (VUV) absorption spectroscopy is one such technique that provides information about the electronic transitions in a molecule.
A study on the VUV spectroscopy of pyrimidine derivatives, including 2-chloropyrimidine (B141910) and 2-bromopyrimidine, revealed that the effect of the halogen atom on the absorption spectrum increases significantly with photon energy. rsc.orgresearchgate.net The study, which combined experimental measurements with time-dependent density functional theory (TDDFT) calculations, characterized the main features of the VUV absorption spectra. rsc.orgresearchgate.net These findings suggest that the electronic properties of this compound would be influenced by both the bromo and chloromethyl substituents. The application of VUV absorption spectroscopy has also been demonstrated for the detection of UV-induced pyrimidine dimers in DNA, showcasing its sensitivity to changes in the pyrimidine ring's electronic structure. iaea.org
Interactive Data Table: Comparison of VUV Absorption Bands for Pyrimidine Derivatives rsc.orgresearchgate.net
| Molecule | Band I (eV) | Band II (eV) | Band III (eV) | Band IV (eV) |
| Pyrimidine | 3.7 - 4.6 | 4.6 - 5.7 | 5.7 - 6.7 | 6.7 - 8.2 |
| 2-Chloropyrimidine | 3.7 - 4.6 | 4.6 - 5.7 | 5.7 - 6.7 | 6.7 - 8.2 |
| 2-Bromopyrimidine | 3.7 - 4.6 | 4.6 - 5.7 | 5.7 - 6.7 | 6.7 - 8.2 |
Computational and Theoretical Studies of 5 Bromo 2 Chloromethyl Pyrimidine
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical calculations are a powerful tool for understanding the intricate details of chemical reactions. For 5-bromo-2-(chloromethyl)pyrimidine, these methods could be employed to explore its reactivity, particularly in nucleophilic substitution reactions at the chloromethyl group or cross-coupling reactions at the bromine-substituted position.
Determination of Transition States and Energy Barriers
The study of reaction mechanisms hinges on identifying the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org Computational methods, such as density functional theory (DFT), can be used to locate and characterize the geometry of transition states for reactions involving this compound. Once the transition state is identified, its energy relative to the reactants can be calculated to determine the activation energy barrier. This barrier is a critical factor in determining the rate of a reaction.
Table 1: Hypothetical Energy Barriers for Nucleophilic Substitution
| Nucleophile | Reaction Pathway | Calculated Activation Energy (kJ/mol) |
| Hydroxide | SN2 | Data not available |
| Ammonia | SN2 | Data not available |
| Cyanide | SN2 | Data not available |
This table illustrates the type of data that would be generated from such studies; however, no specific experimental or computational values for this compound have been reported in the literature.
Elucidation of Solvent and Catalytic Effects
The surrounding environment, including the solvent and any catalysts, can significantly influence reaction rates and pathways. researchgate.net Computational models can incorporate these effects to provide a more realistic description of the reaction. For instance, implicit solvent models can approximate the effect of the solvent's dielectric continuum, while explicit solvent models would involve including individual solvent molecules in the calculation. Similarly, the role of a catalyst, such as an organic amine in substitution reactions, could be modeled to understand how it lowers the activation energy. google.com
Electronic Structure and Reactivity Modeling
Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Computational methods can provide detailed insights into the distribution of electrons and the nature of chemical bonds within this compound.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap can provide an indication of the molecule's kinetic stability. For this compound, analysis of the MOs would reveal the most likely sites for nucleophilic and electrophilic attack.
Table 2: Hypothetical Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is a representation of the data that would be obtained from MO analysis. Currently, no published studies provide these values for the title compound.
Prediction of Spectroscopic Signatures (e.g., Resonance Spectra)
Computational chemistry can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions can be invaluable in confirming the structure of a synthesized compound or in identifying unknown species in a reaction mixture. Theoretical predictions of the 1H and 13C NMR spectra of this compound would be based on calculating the magnetic shielding of each nucleus.
Conformational Analysis and Tautomeric Equilibria
The three-dimensional shape of a molecule and the potential for different structural isomers to exist in equilibrium can have a profound impact on its chemical and biological properties.
Conformational Analysis
For this compound, conformational flexibility primarily exists around the bond connecting the chloromethyl group to the pyrimidine (B1678525) ring. Computational methods can be used to perform a systematic search for different stable conformations (rotamers) and to determine their relative energies. This would reveal the preferred spatial arrangement of the chloromethyl group with respect to the pyrimidine ring.
Tautomeric Equilibria
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. While pyrimidine itself can exhibit tautomerism, for this compound, the primary structure is generally considered stable. However, computational studies could explore the energetic favorability of any potential tautomeric forms, although significant populations of alternative tautomers are not expected for this compound under normal conditions. nih.gov
Quantitative Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. While specific, detailed QSRR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand how its structural features influence its chemical behavior. These studies are analogous to Quantitative Structure-Activity Relationship (QSAR) models, which correlate structure with biological activity. nih.govnih.gov
The reactivity of this compound is largely dictated by the electronic and steric properties of its substituents: the pyrimidine ring, the bromine atom, and the chloromethyl group. QSRR models for similar halogenated pyrimidine derivatives often utilize a variety of molecular descriptors calculated using computational chemistry methods like Density Functional Theory (DFT). wjarr.comresearchgate.net These descriptors quantify different aspects of the molecule's electronic and spatial characteristics.
Key molecular descriptors relevant to the reactivity of this compound would likely include:
Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for predicting its interaction with electrophiles and nucleophiles.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. A higher HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). wjarr.comfip.org For this compound, the electron-withdrawing nature of the bromine and chlorine atoms, as well as the nitrogen atoms in the pyrimidine ring, would be expected to result in a relatively low LUMO energy, making it susceptible to nucleophilic attack.
Atomic Charges: The partial charges on individual atoms indicate sites prone to electrostatic interactions. In this compound, the carbon atom of the chloromethyl group and the carbon atoms attached to the halogens are expected to carry a partial positive charge, marking them as potential sites for nucleophilic substitution.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule.
Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. It can influence how the molecule fits into the active site of an enzyme or interacts with a reactant. fip.org
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.
A hypothetical QSRR study on a series of 2,5-substituted pyrimidines, including this compound, might aim to predict a specific reaction rate, for instance, the rate of nucleophilic substitution at the chloromethyl group. The resulting QSRR equation could take a general form like:
log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
where k is the reaction rate constant, and c₀, c₁, c₂ are coefficients determined by multilinear regression analysis. jrespharm.com
The insights gained from such studies on related pyrimidine derivatives show that modifications to the substituents can significantly alter reactivity. For example, replacing the bromine atom with a different halogen or an electron-donating group would change the electronic properties of the entire molecule, affecting the reaction rates at the chloromethyl group. nih.gov
Illustrative Data Tables for QSRR Analysis
The following tables represent the type of data that would be generated and used in a QSRR study of this compound and related derivatives.
Table 1: Calculated Molecular Descriptors for a Hypothetical Series of Pyrimidine Derivatives
| Compound | Derivative | LUMO Energy (eV) | Molar Refractivity (cm³/mol) | Dipole Moment (Debye) |
| 1 | This compound | -1.85 | 45.3 | 2.1 |
| 2 | 5-chloro-2-(chloromethyl)pyrimidine | -1.79 | 40.5 | 2.3 |
| 3 | 5-fluoro-2-(chloromethyl)pyrimidine | -1.72 | 35.8 | 2.5 |
| 4 | 5-bromo-2-(fluoromethyl)pyrimidine | -1.92 | 43.1 | 2.6 |
Table 2: Hypothetical Reactivity Data and QSRR Model
| Compound | Derivative | Experimental log(k) | Predicted log(k) |
| 1 | This compound | -3.5 | -3.48 |
| 2 | 5-chloro-2-(chloromethyl)pyrimidine | -3.7 | -3.71 |
| 3 | 5-fluoro-2-(chloromethyl)pyrimidine | -3.9 | -3.88 |
| 4 | 5-bromo-2-(fluoromethyl)pyrimidine | -4.2 | -4.15 |
This data is illustrative and intended to represent the output of a QSRR study.
From this hypothetical data, a QSRR model could be developed. For instance, a model might reveal that lower LUMO energy and specific steric parameters correlate with a higher reaction rate for nucleophilic substitution. Such models are valuable for predicting the reactivity of newly designed compounds before their synthesis, thereby guiding the development of molecules with desired chemical properties. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-bromo-2-(chloromethyl)pyrimidine?
The synthesis of halogenated pyrimidines typically involves selective functionalization of the pyrimidine ring. For example, 5-bromo-2-chloropyrimidin-4-amine (a structurally related compound) is synthesized via reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid at 273 K, followed by alkaline workup and recrystallization from acetonitrile (yield: 90%) . While the chloromethyl (-CH₂Cl) substituent differs from the chloro (-Cl) group in the cited studies, analogous methods may apply, such as nucleophilic substitution or radical bromination/chlorination. Key parameters include temperature control (e.g., 273 K for nitro group reduction) and solvent selection (e.g., acetonitrile for recrystallization).
Q. How is the structural integrity of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related compounds (e.g., 5-bromo-2-chloropyrimidin-4-amine), SC-XRD revealed a planar pyrimidine ring (r.m.s. deviation: 0.087 Å) with coplanar Br, Cl, and NH₂ groups. Bond lengths (e.g., C-Br: ~1.89 Å, C-Cl: ~1.72 Å) and angles align with similar structures . Hydrogen bonding networks (N–H⋯N) form 2D supramolecular frameworks . For chloromethyl derivatives, nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical to confirm the -CH₂Cl group’s presence and position.
Q. What purification strategies ensure high purity for halogenated pyrimidines?
Recrystallization from polar aprotic solvents (e.g., acetonitrile) effectively removes impurities, as demonstrated for 5-bromo-2-chloropyrimidin-4-amine . Chromatographic techniques (e.g., flash column chromatography with ethyl acetate/hexane gradients) may further isolate chloromethyl derivatives. Purity is verified via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with >98% purity achievable .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of halogenation in pyrimidine derivatives?
Regioselectivity in halogenation depends on electronic and steric factors. For example, bromination at the 5-position of 2-chloropyrimidine is favored due to electron-withdrawing effects of the chloro group, directing electrophilic substitution. Reaction temperature (e.g., low temperatures for nitro group reduction ) and catalysts (e.g., Lewis acids) can modulate selectivity. Computational studies (e.g., density functional theory) predict reactive sites by analyzing frontier molecular orbitals .
Q. What supramolecular interactions dominate the crystal packing of this compound?
In halogenated pyrimidines, N–H⋯N and C–H⋯X (X = Br, Cl) hydrogen bonds drive crystal organization. For 5-bromo-2-chloropyrimidin-4-amine, N7–H⋯N3 bonds create inversion dimers, while N7–H⋯N1 bonds extend these into 2D networks . Chloromethyl groups may introduce additional C–H⋯Cl interactions or influence π-stacking due to steric effects. SC-XRD and Hirshfeld surface analysis are used to map these interactions.
Q. How does the reactivity of this compound compare to its analogs (e.g., 5-bromo-2-chloropyrimidine)?
The chloromethyl group enhances electrophilicity at the adjacent carbon, enabling nucleophilic substitutions (e.g., Suzuki couplings) or eliminations to form alkenes. In contrast, 5-bromo-2-chloropyrimidine undergoes direct cross-coupling at the chloro site . Comparative kinetic studies using NMR monitoring or mass spectrometry can quantify reactivity differences. For instance, the chloromethyl derivative may exhibit faster SN2 reactivity due to the -CH₂Cl group’s mobility.
Q. What are the stability profiles of this compound under varying storage conditions?
Halogenated pyrimidines are sensitive to moisture and light. Storage at 0–6°C in inert atmospheres (e.g., argon) prevents degradation . Thermal stability is assessed via differential scanning calorimetry (DSC), with melting points reported for analogs (e.g., 78–80°C for 5-bromo-2-chloropyrimidine ). Accelerated stability studies (e.g., 40°C/75% relative humidity) identify degradation pathways, such as hydrolysis of the chloromethyl group to hydroxymethyl.
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
Density functional theory (DFT) calculates molecular electrostatic potentials (MEPs), highlighting electrophilic sites (e.g., Br, CH₂Cl). For 5-bromo-2-chloropyrimidin-4-amine, planarity and conjugation were confirmed computationally . Molecular dynamics simulations model solvation effects, while time-dependent DFT predicts UV-Vis spectra for photostability analysis. These tools guide synthetic route design and mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
